

N-Methyl-N-phenylpropenamide: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: n-Methyl-n-phenylprop-2-enamide

Cat. No.: B3055005

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Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-methyl-N-phenylpropenamide. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines experimental protocols for synthesis and analysis, and explores the potential biological significance of this compound and its derivatives, particularly focusing on their activity as antiviral agents. Visualizations of key processes are provided to facilitate understanding.

Introduction

N-methyl-N-phenylpropenamide, also known as N-methyl-N-phenylacrylamide, is an organic compound with potential applications in medicinal chemistry and materials science. Its structural features, particularly the phenylpropenamide scaffold, are of significant interest due to the biological activities exhibited by related derivatives. This guide aims to consolidate the available technical information on N-methyl-N-phenylpropenamide to support further research and development efforts.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-methyl-N-phenylpropenamide is presented in the tables below. These properties have been compiled from various chemical databases and literature sources.



Table 1: General and Physical Properties of N-methyl-N-

phenylpropenamide

Property	Value	Source(s)
IUPAC Name	N-methyl-N-phenylprop-2- enamide	PubChem
Synonyms	N-methyl-N-phenylacrylamide, N-Acryloyl-N-methylaniline	PubChem
CAS Number	6273-94-5	PubChem
Molecular Formula	C10H11NO	PubChem
Molecular Weight	161.20 g/mol	PubChem
Appearance	Not explicitly stated, likely a solid or oil	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

Table 2: Spectroscopic and Computational Data for N-methyl-N-phenylpropenamide



Data Type	Key Information	Source(s)
¹ H NMR	Spectral data available in literature for similar compounds	Supporting Information File[1]
¹³ C NMR	Spectral data available in literature for similar compounds	Supporting Information File[1]
Mass Spectrometry	GC-MS data available	PubChem
IR Spectroscopy	IR data available for related acrylamide compounds	NIST WebBook[2]
Computed XLogP3	1.7	PubChem
Computed Hydrogen Bond Donor Count	0	PubChem
Computed Hydrogen Bond Acceptor Count	1	PubChem
Computed Rotatable Bond Count	2	PubChem

Experimental Protocols

While a specific, detailed protocol for the synthesis of N-methyl-N-phenylpropenamide is not readily available in the reviewed literature, a general and plausible synthetic method can be adapted from the synthesis of structurally similar N-(2-arylethyl)-2-methylprop-2-enamides.[3]

Proposed Synthesis of N-methyl-N-phenylpropenamide

This proposed synthesis involves the acylation of N-methylaniline with acryloyl chloride.

Materials:

- N-methylaniline
- Acryloyl chloride



- Triethylamine
- Anhydrous dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude N-methyl-N-phenylpropenamide can be purified by flash column chromatography on silica gel.[1]



Procedure:

- Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl
 acetate in hexanes.
- Dissolve the crude product in a minimal amount of the chromatography solvent.
- Load the sample onto the column and elute with the chosen solvent system.
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified N-methyl-N-phenylpropenamide.

Analytical Characterization

The identity and purity of the synthesized N-methyl-N-phenylpropenamide should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl and the carbon-carbon double bond.

Biological Activity and Potential Applications

While there is a lack of specific biological studies on N-methyl-N-phenylpropenamide, the broader class of phenylpropenamide derivatives has been identified as potent non-nucleoside inhibitors of Hepatitis B Virus (HBV) replication.[4][5]

Anti-Hepatitis B Virus (HBV) Activity of Phenylpropenamide Derivatives

Studies on phenylpropenamide derivatives, such as AT-61 and AT-130, have demonstrated their ability to inhibit the replication of both wild-type and lamivudine-resistant strains of HBV in



vitro.[4][5] These compounds represent a promising class of antivirals with a mechanism of action distinct from that of currently approved nucleoside/nucleotide analogs.

Mechanism of Action: HBV Capsid Assembly Modulation

The primary mechanism of action for anti-HBV phenylpropenamide derivatives is the modulation of HBV capsid assembly.[5][6] These compounds are classified as Capsid Assembly Modulators (CAMs). They function by binding to the HBV core protein dimers, which are the building blocks of the viral capsid. This binding accelerates the kinetics of capsid assembly, leading to the formation of empty, non-infectious capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[5][6] By preventing the encapsidation of the pgRNA, the subsequent steps of reverse transcription and viral DNA synthesis are effectively blocked.[5]

Visualizations Proposed Synthesis Workflow

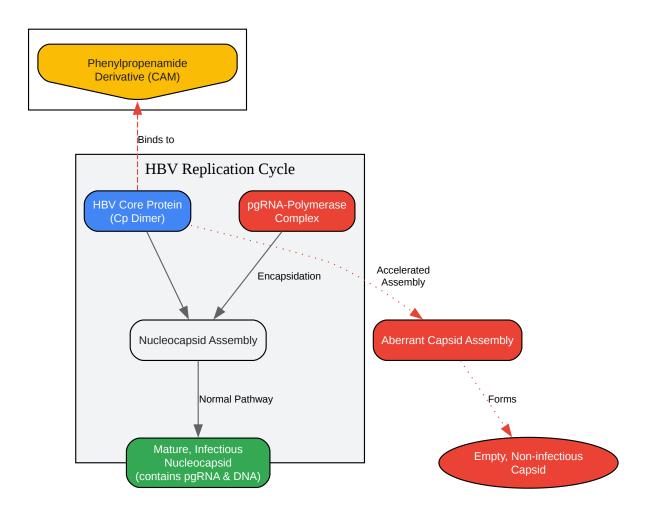


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Caption: Proposed workflow for the synthesis and purification of N-methyl-N-phenylpropenamide.

Mechanism of Action of Phenylpropenamide Derivatives against HBV





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Caption: Phenylpropenamide derivatives inhibit HBV by modulating capsid assembly.

Conclusion

N-methyl-N-phenylpropenamide is a compound with a structural motif that is prevalent in a class of molecules with demonstrated biological activity. While specific experimental data for this particular molecule is limited, the information available for related phenylpropenamide derivatives, especially their role as anti-HBV agents, suggests that N-methyl-N-phenylpropenamide could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physical, chemical, and biological properties and to explore its potential in drug discovery and development.



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